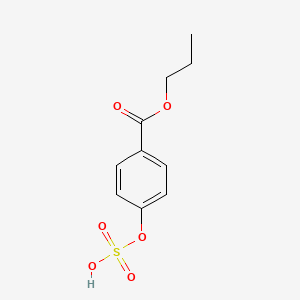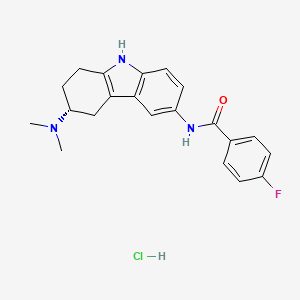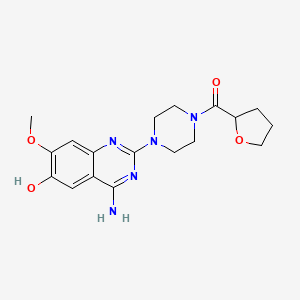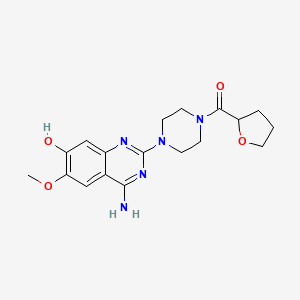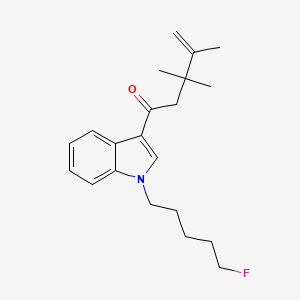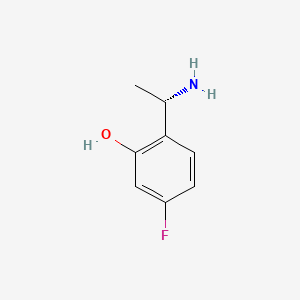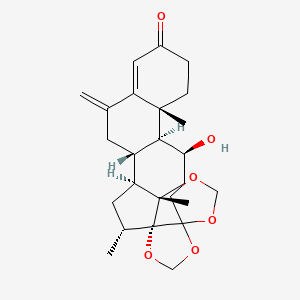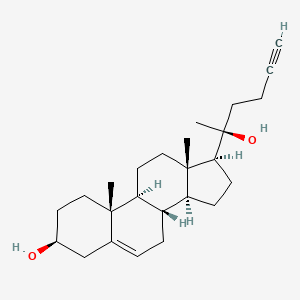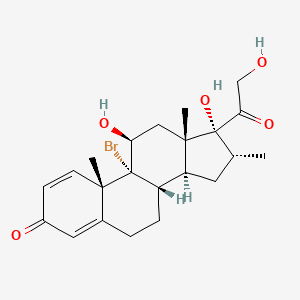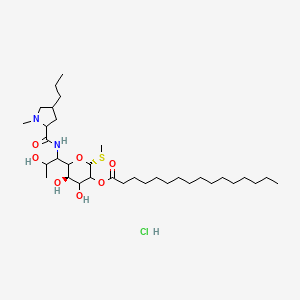
Lincomycin 2-palmitate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lincomycin 2-palmitate hydrochloride is a derivative of lincomycin, a lincosamide antibiotic. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria. Lincomycin was first isolated from the soil bacterium Streptomyces lincolnensis . This compound is a modified form designed to improve its pharmacokinetic properties, making it more effective in clinical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lincomycin 2-palmitate hydrochloride involves the esterification of lincomycin with palmitic acid, followed by the formation of the hydrochloride salt. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Streptomyces lincolnensis to produce lincomycin, which is then chemically modified to form lincomycin 2-palmitate. The final product is purified and converted into its hydrochloride salt form for medical use .
化学反応の分析
Types of Reactions
Lincomycin 2-palmitate hydrochloride undergoes various chemical reactions, including:
Esterification: Formation of the palmitate ester from lincomycin.
Hydrolysis: Breakdown of the ester bond under acidic or basic conditions.
Substitution: Replacement of functional groups, particularly in the modification of lincomycin to form its derivatives.
Common Reagents and Conditions
Catalysts: Used in esterification reactions to increase the reaction rate.
Acids and Bases: Employed in hydrolysis and neutralization steps.
Solvents: Organic solvents like methanol or ethanol are used to dissolve reactants and facilitate reactions.
Major Products
The primary product of these reactions is this compound. Hydrolysis of the ester bond can yield lincomycin and palmitic acid as major products .
科学的研究の応用
Lincomycin 2-palmitate hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lincosamide antibiotics.
Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
作用機序
Lincomycin 2-palmitate hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus halting protein synthesis. This action is similar to that of other lincosamide antibiotics, such as clindamycin . The molecular target is the 23S rRNA within the 50S ribosomal subunit, which is crucial for the antibiotic’s binding and inhibitory activity .
類似化合物との比較
Similar Compounds
Lincomycin: The parent compound from which lincomycin 2-palmitate hydrochloride is derived.
Clindamycin: A semisynthetic derivative of lincomycin with improved pharmacokinetic properties.
Clindamycin Palmitate Hydrochloride: Another esterified form of clindamycin used for similar applications.
Uniqueness
This compound is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and improves its absorption and distribution in the body. This modification makes it particularly useful in treating infections where higher tissue penetration is required .
特性
IUPAC Name |
[(2R,5R)-4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H/t24?,25?,26?,28?,29-,30?,31?,32?,34-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQJQMYQCAVWHI-CAVVAWKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)O)NC(=O)C2CC(CN2C)CCC)SC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65ClN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23295-14-9 |
Source


|
| Record name | Lincomycin 2-palmitate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023295149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

